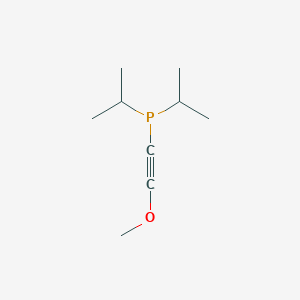
(Methoxyethynyl)di(propan-2-yl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Methoxyethynyl)di(propan-2-yl)phosphane is a tertiary phosphine compound characterized by the presence of a methoxyethynyl group and two isopropyl groups attached to a phosphorus atom. Tertiary phosphines are widely used in various fields of chemistry due to their unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Methoxyethynyl)di(propan-2-yl)phosphane typically involves the reaction of a halogenophosphine with an organometallic reagent. One common method is the interaction of Grignard reagents with corresponding chlorophosphines.
Industrial Production Methods
Industrial production of tertiary phosphines often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired phosphine compounds .
Chemical Reactions Analysis
Types of Reactions
(Methoxyethynyl)di(propan-2-yl)phosphane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine to its corresponding phosphine hydride.
Substitution: The methoxyethynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and transition metal catalysts are often employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Various substituted phosphine derivatives.
Scientific Research Applications
(Methoxyethynyl)di(propan-2-yl)phosphane has several applications in scientific research:
Chemistry: Used as a ligand in transition metal catalysis and organocatalysis.
Biology: Investigated for its potential role in biological systems and enzyme inhibition.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other phosphine compounds.
Mechanism of Action
The mechanism of action of (Methoxyethynyl)di(propan-2-yl)phosphane involves its interaction with molecular targets such as transition metals and enzymes. The compound can act as a ligand, forming complexes with metals and influencing their reactivity. In biological systems, it may inhibit enzyme activity by binding to active sites or altering enzyme conformation .
Comparison with Similar Compounds
Similar Compounds
Diisopropylphosphine: Similar in structure but lacks the methoxyethynyl group.
Methoxyphosphine: Contains a methoxy group but different alkyl substituents.
Ethynylphosphine: Contains an ethynyl group but different alkyl substituents.
Uniqueness
(Methoxyethynyl)di(propan-2-yl)phosphane is unique due to the presence of both methoxyethynyl and isopropyl groups, which confer distinct reactivity and properties compared to other phosphine compounds .
Properties
CAS No. |
95112-06-4 |
|---|---|
Molecular Formula |
C9H17OP |
Molecular Weight |
172.20 g/mol |
IUPAC Name |
2-methoxyethynyl-di(propan-2-yl)phosphane |
InChI |
InChI=1S/C9H17OP/c1-8(2)11(9(3)4)7-6-10-5/h8-9H,1-5H3 |
InChI Key |
WLNPWWCYYIYVPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)P(C#COC)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















